molecular formula C21H23N7OS B10984897 N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B10984897
M. Wt: 421.5 g/mol
InChI Key: AQSOPFLKFXKTRB-SGTLLEGYSA-N
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Description

N-[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzimidazole and tetrazole intermediates. These intermediates are then coupled with the cyclopentathiophene derivative under specific reaction conditions to form the final compound. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and scalability .

Mechanism of Action

The mechanism of action of N-[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole, tetrazole, and cyclopentathiophene derivatives, such as:

Uniqueness

N-[(1S,2S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications .

Properties

Molecular Formula

C21H23N7OS

Molecular Weight

421.5 g/mol

IUPAC Name

N-[(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C21H23N7OS/c1-3-12(2)18(19-23-14-8-4-5-9-15(14)24-19)25-20(29)17-13-7-6-10-16(13)30-21(17)28-11-22-26-27-28/h4-5,8-9,11-12,18H,3,6-7,10H2,1-2H3,(H,23,24)(H,25,29)/t12-,18-/m0/s1

InChI Key

AQSOPFLKFXKTRB-SGTLLEGYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)C3=C(SC4=C3CCC4)N5C=NN=N5

Canonical SMILES

CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(SC4=C3CCC4)N5C=NN=N5

Origin of Product

United States

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